

# Introduction: The Molecular Architecture and Significance of 2-Chloro-4-nitrobenzyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2-chloro-4-nitrophenyl)methanol

Cat. No.: B1596390

[Get Quote](#)

2-Chloro-4-nitrobenzyl alcohol is a substituted aromatic compound whose utility in chemical synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the distinct and often competing reactivities of its three functional groups: a hydroxymethyl group, a chloro substituent, and a nitro group.[1] The core of its synthetic value lies in the nuanced reactivity of the nitro group, which is profoundly influenced by the electronic interplay with the adjacent substituents on the benzene ring. This guide provides an in-depth exploration of the nitro group's reactivity in this specific molecular context, offering mechanistic insights, field-proven experimental protocols, and a discussion of its strategic applications for researchers, scientists, and drug development professionals.

The molecule's structure presents a fascinating case study in substituent effects. The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.[2][3] The chloro group, also electron-withdrawing, and the hydroxymethyl group, a weak activator, further modulate this electronic landscape, creating a platform for selective chemical transformations.

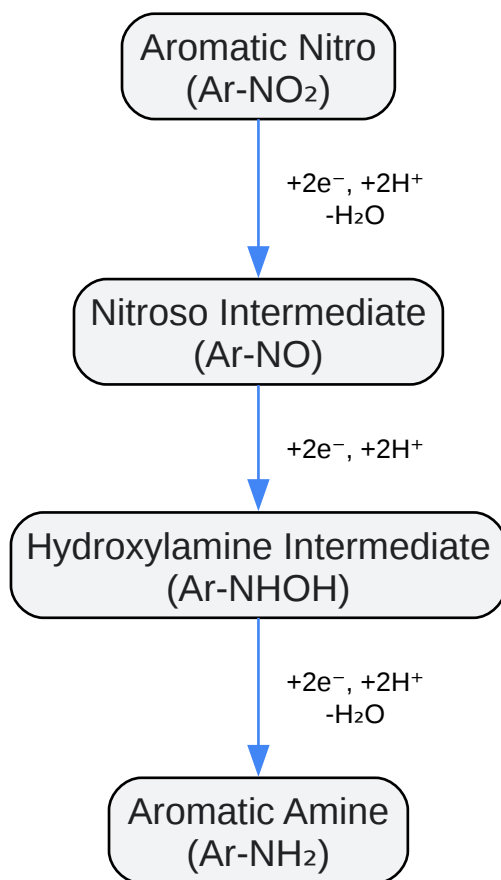
Property	Value	Source
IUPAC Name	(2-chloro-4-nitrophenyl)methanol	PubChem[4]
CAS Number	52301-88-9	PubChem[4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>3</sub>	PubChem[4]
Molecular Weight	187.58 g/mol	PubChem[4]
Appearance	White to light yellow crystal powder	LookChem[5]
Melting Point	90-92 °C	LookChem[5]

## Pillar 1: The Electronic Landscape - Causality Behind Reactivity

The reactivity of the nitro group in 2-chloro-4-nitrobenzyl alcohol is not an isolated property but a consequence of the cumulative electronic effects of all substituents on the aromatic ring. Understanding these effects is paramount to predicting and controlling reaction outcomes.

- **Nitro Group (-NO<sub>2</sub>):** This is the dominant electronic feature. It exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M).[2] [6] The resonance effect is particularly powerful, delocalizing electron density from the ortho and para positions of the ring into the nitro group, rendering these positions highly electron-deficient.
- **Chloro Group (-Cl):** The chloro substituent is moderately electron-withdrawing via its inductive effect (-I) due to the high electronegativity of chlorine. However, it has a weak electron-donating resonance effect (+M) due to its lone pairs, though this is largely overshadowed by the inductive pull.
- **Hydroxymethyl Group (-CH<sub>2</sub>OH):** This group is weakly activating. It has a negligible resonance effect but a weak electron-donating inductive effect (+I) relative to hydrogen.

The net result is a highly electron-poor aromatic ring, which dictates the primary modes of reactivity for the nitro group.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloro-5-nitrobenzyl Alcohol [myskinrecipes.com]
- 2. In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group [allen.in]
- 3. pharmdguru.com [pharmdguru.com]

- 4. 2-Chloro-4-nitrobenzyl alcohol | C<sub>7</sub>H<sub>6</sub>ClNO<sub>3</sub> | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. testbook.com [testbook.com]
- To cite this document: BenchChem. [Introduction: The Molecular Architecture and Significance of 2-Chloro-4-nitrobenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596390#reactivity-of-the-nitro-group-in-2-chloro-4-nitrobenzyl-alcohol]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)